N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine
Description
N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine is a compound that features an imidazole ring fused with a benzene ring substituted with methoxy and diamine groups
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C10H14N4O/c1-15-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14) |
InChI Key |
WMYAYELHIMDQSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NCCN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The methoxy and diamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the methoxy or diamine positions .
Scientific Research Applications
N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The methoxy and diamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the methoxy and diamine groups.
Benzimidazole: Contains a fused benzene and imidazole ring but with different substituents.
Histidine: An amino acid with an imidazole side chain, important in biological systems.
Uniqueness
N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methoxybenzene-1,2-diamine is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a 4-methoxybenzene moiety linked to a 4,5-dihydro-1H-imidazole ring. Its molecular formula is , and it exhibits amphoteric properties due to the presence of nitrogen atoms in the imidazole ring, which can participate in both acidic and basic reactions .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing imidazole rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial potential of related imidazole compounds, the zone of inhibition was measured for different bacterial strains (Table 1).
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli) |
| Reference Drug (Norfloxacin) | 28 (E. coli) |
The results suggest that the compound exhibits significant antibacterial properties comparable to established antibiotics .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. Notably, it has shown promising results against cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values indicating effective growth inhibition (Table 2).
| Cell Line | IC50 Value (µM) |
|---|---|
| SISO | 15 |
| RT-112 | 12 |
These findings highlight the potential of this compound as an antitumor agent .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring allows for versatile interactions due to its electron-rich nature, facilitating binding to enzymes and receptors involved in bacterial growth and cancer cell proliferation .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds with promising biological activities. For instance, a study synthesized a series of imidazole derivatives and assessed their antimicrobial efficacy using standard methods like the Kirby-Bauer disc diffusion technique. The results demonstrated that modifications to the imidazole structure significantly influenced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
